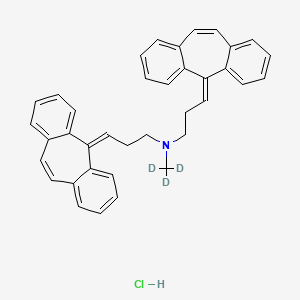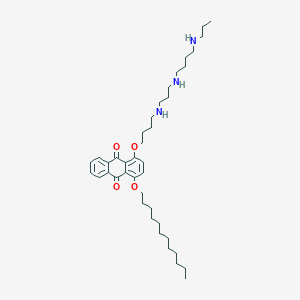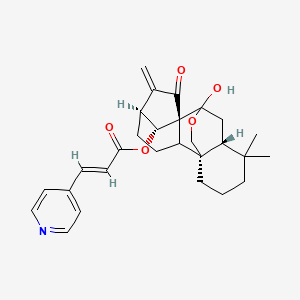
Anticancer agent 26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 26 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the proliferation of cancer cells, making it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 26 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as batch processing and continuous flow synthesis are employed to achieve efficient production .
化学反应分析
Types of Reactions: Anticancer agent 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further tested for their efficacy in inhibiting cancer cell growth .
科学研究应用
Anticancer agent 26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular pathways and molecular targets involved in cancer progression .
In medicine, this compound is being explored for its potential as a therapeutic agent in various cancer types. Preclinical studies have shown its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it is being evaluated in combination with other anticancer drugs to enhance treatment outcomes .
In the industry, this compound is utilized in the development of new anticancer formulations and drug delivery systems. Its unique properties make it a valuable component in the design of targeted therapies and personalized medicine .
作用机制
The mechanism of action of anticancer agent 26 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling proteins involved in cell cycle regulation, DNA replication, and apoptosis .
Molecular Targets and Pathways: this compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces cell cycle arrest and promotes apoptosis. Additionally, it targets other proteins such as cyclin-dependent kinases and caspases, further enhancing its anticancer effects .
相似化合物的比较
Anticancer agent 26 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include other small-molecule anticancer agents such as imatinib, doxorubicin, and paclitaxel .
Comparison:
属性
分子式 |
C28H33NO5 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
[(1S,5S,8R,11R,18R)-9-hydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H33NO5/c1-17-19-6-7-20-26-12-4-11-25(2,3)21(26)15-27(32,33-16-26)28(20,23(17)31)24(19)34-22(30)8-5-18-9-13-29-14-10-18/h5,8-10,13-14,19-21,24,32H,1,4,6-7,11-12,15-16H2,2-3H3/b8-5+/t19-,20?,21+,24+,26+,27?,28-/m0/s1 |
InChI 键 |
ATISONUWEZVDGA-PJQPIYLSSA-N |
手性 SMILES |
CC1(CCC[C@]23[C@@H]1CC([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
规范 SMILES |
CC1(CCCC23C1CC(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


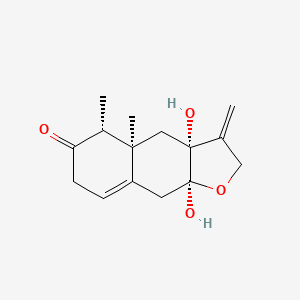
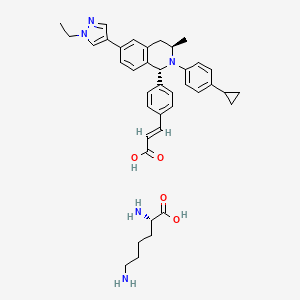
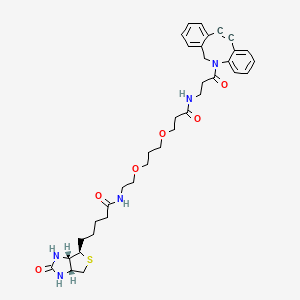
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
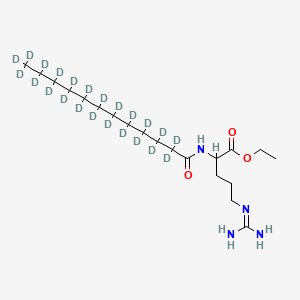
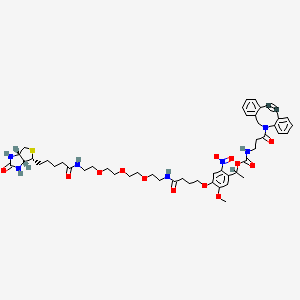
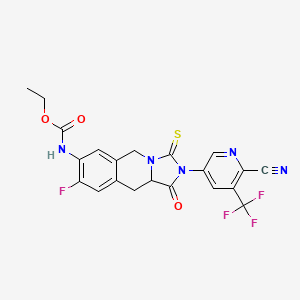
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
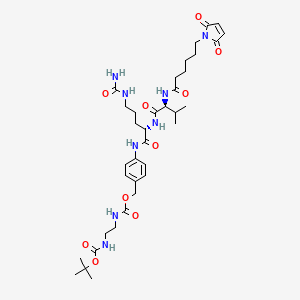
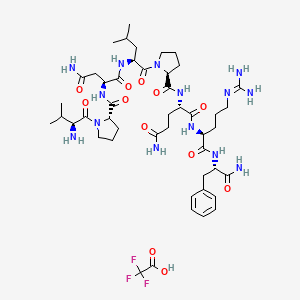
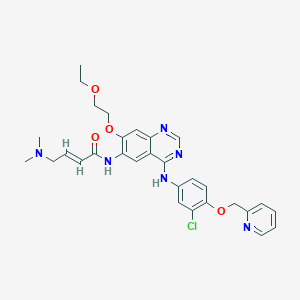
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
